Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate
Overview
Description
Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate, also referred to as tert-butyl-azepine-3-carboxylate, is an organic compound commonly used in laboratory experiments and scientific research. It is a derivative of the benzodiazepine family of compounds and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA). Tert-butyl-azepine-3-carboxylate has a wide range of applications, including drug synthesis, enzyme inhibition, and receptor binding.
Mechanism of Action
Tert-butyl-azepine-3-carboxylate has a number of mechanisms of action. It binds to the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, which is involved in the regulation of neuronal excitability. It also binds to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine. Additionally, it binds to other receptors, such as the serotonin receptor and the dopamine receptor, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
Tert-butyl-azepine-3-carboxylate has a number of biochemical and physiological effects. It increases the amount of Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate in the brain, which helps to reduce anxiety and promote relaxation. It also increases the amount of acetylcholine in the brain, which helps to improve memory and cognitive performance. Additionally, it has been shown to reduce inflammation, improve sleep quality, and reduce pain.
Advantages and Limitations for Lab Experiments
The use of tert-butyl-azepine-3-carboxylate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. Additionally, it has a wide range of applications and can be used to study a variety of biological processes. The main limitation of using tert-butyl-azepine-3-carboxylate in laboratory experiments is that it can be toxic at high concentrations.
Future Directions
There are a number of potential future directions for the use of tert-butyl-azepine-3-carboxylate. It could be used to study the effects of drugs on the brain and nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, it could be used to study the effects of drugs on inflammation, sleep quality, and pain. It could also be used to study the effects of drugs on mood and behavior. Finally, it could be used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor.
Scientific Research Applications
Tert-butyl-azepine-3-carboxylate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine neurotransmitter. It has also been used to study the structure and function of the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor, and to study the effects of different drugs on the Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate receptor. Additionally, it has been used to study the effects of drugs on the central nervous system, and to study the effects of drugs on the cardiovascular system.
properties
IUPAC Name |
tert-butyl 7-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-8-6-11-4-5-13(16)10-12(11)7-9-17/h4-5,10H,6-9,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIRXSPRJRSPJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464819 | |
Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
118454-24-3 | |
Record name | tert-Butyl 7-amino-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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